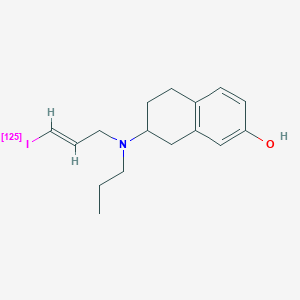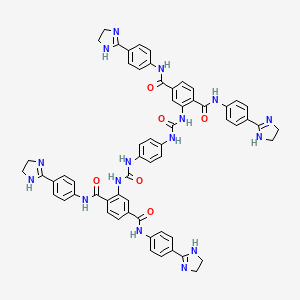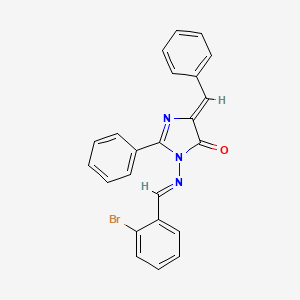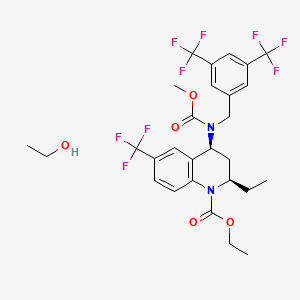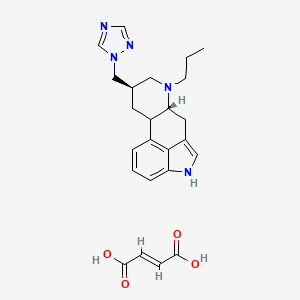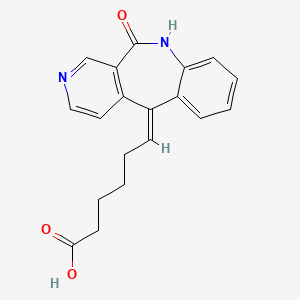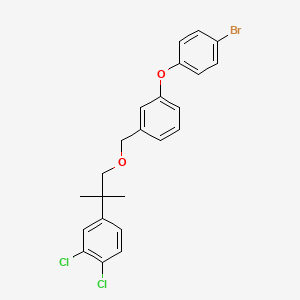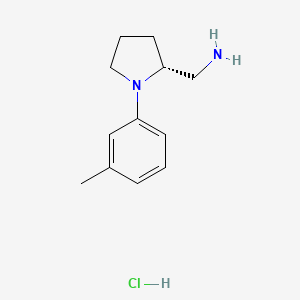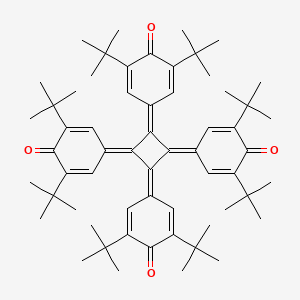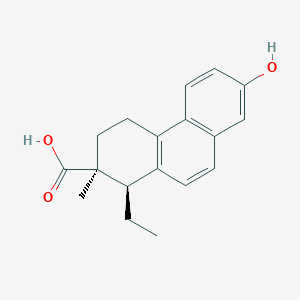
(-)-(Z)-Bisdehydrodoisynolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(Z)-Bisdehydrodoisynolic acid: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its specific stereochemistry and double bond configuration, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(Z)-Bisdehydrodoisynolic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.
Introduction of functional groups: Functional groups are introduced through selective reactions like halogenation, hydroxylation, or esterification.
Stereochemical control: Ensuring the correct stereochemistry is crucial, often achieved through chiral catalysts or specific reaction conditions.
Final dehydrogenation: The final step involves the removal of hydrogen atoms to form the double bonds, typically using dehydrogenation agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (-)-(Z)-Bisdehydrodoisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry:
Catalysis: (-)-(Z)-Bisdehydrodoisynolic acid can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its structure can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism by which (-)-(Z)-Bisdehydrodoisynolic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and functional groups allow it to bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.
Comparison with Similar Compounds
Dehydrodoisynolic acid: Lacks the specific double bond configuration of (-)-(Z)-Bisdehydrodoisynolic acid.
Isynolic acid: Different stereochemistry and functional groups.
Hydroxycinnamic acids: Similar in having aromatic rings and carboxylic acid groups but differ in overall structure and reactivity.
Uniqueness:
Stereochemistry: The specific (Z)-configuration and stereochemistry of this compound contribute to its unique reactivity and interaction with molecular targets.
Functional Groups: The presence of specific functional groups allows for diverse chemical reactions and applications.
Properties
CAS No. |
17659-99-3 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(1R,2S)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m1/s1 |
InChI Key |
HMYBVYBHZVQZNH-AEFFLSMTSA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(CC[C@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
Canonical SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


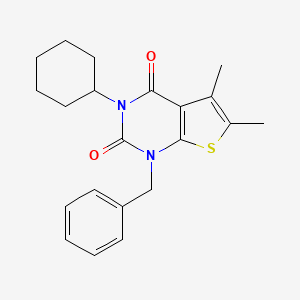


![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
